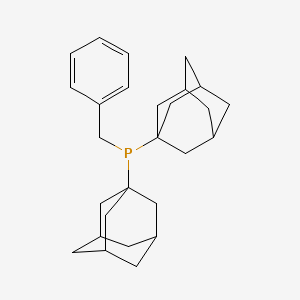

DI(1-Adamantyl)benzylphosphine

Descripción

Significance of Phosphines in Transition-Metal Homogeneous Catalysis

Phosphine (B1218219) ligands, with the general formula PR₃, are fundamental in homogeneous catalysis, a field where the catalyst and reactants are in the same phase. fiveable.mecatalysis.bloggessnergroup.com They are prized for their capacity to fine-tune the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. catalysis.blogrsc.org This tunability is a key reason for their widespread use in a variety of catalytic processes, including hydrogenation, hydroformylation, and numerous cross-coupling reactions like the Suzuki, Heck, and Stille reactions. scbt.comfiveable.me The strong σ-donor properties of phosphine ligands help to stabilize low-valent metal species, which are often key intermediates in catalytic cycles. fiveable.me

Role of Ligand Steric and Electronic Properties in Catalytic Performance

The effectiveness of a phosphine ligand in a catalytic reaction is largely determined by its steric and electronic characteristics. numberanalytics.comfiveable.me

Steric Properties: The size and shape of the substituents on the phosphorus atom dictate the steric environment around the metal center. catalysis.blog Bulky phosphine ligands can create a sterically hindered environment, which can prevent undesirable side reactions and influence the regioselectivity and stereoselectivity of a reaction. numberanalytics.com The Tolman cone angle is a common metric used to quantify the steric bulk of a phosphine ligand. numberanalytics.com

Electronic Properties: The electronic nature of a phosphine ligand influences the electron density at the metal center. numberanalytics.com Electron-donating groups on the phosphorus atom increase its ability to donate electron density to the metal, which can stabilize the metal in various oxidation states and enhance its reactivity. fiveable.mecatalysis.blog Conversely, electron-withdrawing groups decrease the electron-donating ability. libretexts.org The electronic properties of phosphines are often quantified by the Tolman electronic parameter (TEP).

The interplay between these steric and electronic factors is critical for designing efficient catalysts for specific chemical transformations. numberanalytics.comfiveable.me

Evolution and Impact of Bulky Phosphine Ligands

The development of bulky phosphine ligands has been a significant advancement in catalysis. These ligands often lead to highly active and selective catalysts. numberanalytics.comsigmaaldrich.com

Electron-rich phosphines, particularly those with alkyl substituents, are a highly valuable subclass of ligands. gessnergroup.com The presence of alkyl groups, which are good σ-donors, increases the electron-donating ability of the phosphine. libretexts.orgnih.gov This increased electron density at the metal center can facilitate challenging reactions, such as those involved in gold catalysis and palladium-catalyzed cross-coupling reactions. gessnergroup.comnih.gov

Adamantyl-substituted phosphines represent a prominent class of bulky and electron-rich ligands. lookchem.comacs.org The adamantyl group is a large, rigid, and three-dimensional hydrocarbon cage structure. acs.org The incorporation of one or more adamantyl groups onto a phosphine ligand results in significant steric bulk. sigmaaldrich.comsinocompound.com This steric hindrance, combined with the electron-donating nature of the alkyl framework, makes adamantyl-containing phosphines highly effective in a variety of catalytic applications. lookchem.commatthey.com The di(1-adamantyl)phosphino group, in particular, is a common feature in several effective ligand scaffolds. sigmaaldrich.com The development of these ligands has led to significant improvements in the efficiency of reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. lookchem.comrsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

bis(1-adamantyl)-benzylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAFEJRWQDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460735 | |

| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395116-70-8 | |

| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of Di 1 Adamantyl Benzylphosphine

Complexation with Transition Metals

Di(1-adamantyl)benzylphosphine and its derivatives form complexes with a variety of transition metals, often serving as ancillary ligands that are crucial for catalytic activity. These complexes are frequently generated in situ for use in chemical transformations.

This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions. lookchem.com It readily coordinates to palladium(II) and palladium(0) sources to form catalytically active species. lookchem.com The combination of this phosphine (B1218219) with a palladium source like palladium(II) acetate (B1210297) is known to create highly active catalysts for the Suzuki coupling of chloroarenes with arylboronic acids. lookchem.com The phosphonium (B103445) salt, di(1-adamantyl)benzylphosphonium bromide, in conjunction with palladium(II) chloride, also forms an effective catalytic system for copper-free Sonogashira coupling reactions. researchgate.net The bulky adamantyl groups are believed to promote the formation of coordinatively unsaturated, monoligated palladium(0) species, which are key intermediates in many catalytic cycles. lookchem.com

While the phosphine itself is a key ligand, detailed structural studies have been conducted on lanthanide complexes formed with its derivative, This compound oxide (OPAd₂Bz). rsc.orgrsc.org These studies report the isolation and characterization of seven mononuclear lanthanide complexes. rsc.orgrsc.org The syntheses involved reacting the pre-formed phosphine oxide ligand with various lanthanide(III) chlorides. rsc.orgrsc.org

Two distinct families of complexes were synthesized and structurally characterized:

Pentagonal Bipyramidal Complexes : These have the general formula [Ln(OPAd₂Bz)₂(H₂O)₄Cl]Cl₂·xTHF·zH₂O, where Ln = Yb(III), Tb(III), Gd(III), or Dy(III). rsc.org In these cationic complexes, the central lanthanide ion is coordinated to two phosphine oxide ligands in the axial positions. rsc.orgrsc.org The equatorial plane is occupied by four water molecules and one chloride ion. rsc.orgrsc.org

Octahedral Complexes : These neutral complexes possess the general formula [Ln(OPAd₂Bz)₂(z)Cl₃]·xTHF, where Ln = Eu(III), Gd(III), or Dy(III), and z is a solvent molecule like water or tetrahydrofuran (B95107) (THF). rsc.org Similar to the pentagonal bipyramidal structures, two phosphine oxide ligands occupy the axial positions, while three chloride ions and a solvent molecule coordinate in the equatorial plane. rsc.orgrsc.org

Table 1: Lanthanide Complexes with this compound Oxide

| Complex Type | General Formula | Lanthanide Ions (Ln³⁺) | Coordination Geometry |

|---|---|---|---|

| Cationic | [Ln(OPAd₂Bz)₂(H₂O)₄Cl]Cl₂ |

Yb, Tb, Gd, Dy | Pentagonal Bipyramidal |

| Neutral | [Ln(OPAd₂Bz)₂(z)Cl₃] |

Eu, Gd, Dy | Octahedral |

Data derived from multiple studies on lanthanide complex formation. rsc.orgrsc.orgrsc.org

This compound's utility extends to a range of other transition metals, primarily in the context of catalysis, which implies the formation of a metal-phosphine complex as the active species.

Rhodium: The ligand is used in rhodium-catalyzed reactions, such as the regioselective hydroformylation of alkenes. scientificlabs.co.ukalkalisci.com The interaction with rhodium is crucial for tuning the catalyst's activity and selectivity. researchgate.net

Ruthenium: It serves as a ligand in ruthenium-catalyzed processes, including the amination of secondary alcohols. scientificlabs.co.ukalkalisci.com

Nickel: While direct synthesis of a this compound-nickel complex is not detailed in the provided research, related bulky adamantylphosphines are known to be efficient ligands in nickel-catalyzed Kumada cross-coupling reactions. nih.gov

Gold, Silver, and Copper: The application of this compound with these metals is less specifically documented in the search results compared to palladium or rhodium. However, related adamantyl-ligated silver(I) complexes have been synthesized and used as transmetallating agents to create corresponding copper and gold complexes. researchgate.net

Lanthanide Complexes

Structural Characterization of Metal-DI(1-Adamantyl)benzylphosphine Complexes

The structures of complexes involving this compound and its derivatives have been elucidated using single-crystal X-ray diffraction and various spectroscopic methods.

Detailed crystallographic data is available for the lanthanide complexes coordinated by this compound oxide. For the octahedral europium complex, [Eu(OPAd₂Bz)₂(H₂O)Cl₃] , the Eu(III) ion is coordinated to the two phosphine oxide ligands in the axial positions, resulting in a nearly linear O-Eu-O arrangement. rsc.orgrsc.org

Table 2: Selected X-ray Crystallography Data for the [Eu(OPAd₂Bz)₂(H₂O)Cl₃] Complex

| Parameter | Value | Description |

|---|---|---|

| Eu-O (phosphine oxide) | 2.301(2) Å (avg) | Average bond distance between Europium and the oxygen of the two axial phosphine oxide ligands. rsc.orgrsc.org |

| Eu-O (water) | 2.437(5) Å | Bond distance between Europium and the oxygen of the equatorial water molecule. rsc.org |

| Eu-Cl | 2.652(15) Å (avg) | Average bond distance between Europium and the three equatorial chloride ligands. rsc.org |

| O1-Eu-O2 Angle | 175.37(8)° | Angle formed by the two axial phosphine oxide ligands and the central Europium ion, indicating a nearly linear geometry. rsc.orgrsc.org |

This data pertains to the phosphine oxide derivative of the compound.

NMR spectroscopy is a fundamental tool for characterizing both the free ligand and its metal complexes. The ¹H NMR spectrum of the free this compound ligand has been reported. lookchem.com

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ) | Multiplicity | Protons |

|---|---|---|

| 1.75–2.22 ppm | m | adamantyl-30H, butyl-4H |

| 7.71 ppm | dt | PH |

Solvent: CDCl₃. Data from a study on di(1-adamantyl)alkylphosphines. lookchem.com

For the paramagnetic lanthanide complexes, ¹H NMR spectra show signals that are shifted far beyond the typical diamagnetic range (0-15 ppm). researchgate.net This significant chemical shift is characteristic of the high-spin state of the central metal ion, such as in high-spin iron(II) or cobalt(II) complexes, and is a key indicator of the electronic structure of such paramagnetic species. researchgate.net

X-ray Crystallography Studies

Second-Sphere Coordination with Supramolecular Hosts

The encapsulation of metal complex ligands within the cavity of a supramolecular host, such as a cyclodextrin (B1172386), represents a key strategy in second-sphere coordination. This approach can significantly influence the outcome of a catalytic reaction by modifying the steric and electronic properties of the catalyst system. In the case of this compound, its bulky adamantyl groups are particularly well-suited for forming stable inclusion complexes with cyclodextrins.

Interactions with Cyclodextrins

Research has demonstrated that this compound can act as a guest molecule, forming inclusion complexes with methylated β-cyclodextrins. mdpi.commdpi.comcore.ac.uk The driving force for this association is primarily the hydrophobic interaction between the adamantyl moieties of the phosphine ligand and the hydrophobic inner cavity of the cyclodextrin. This encapsulation creates a second coordination sphere around the phosphine ligand, which in turn is coordinated to a metal center, typically rhodium in the context of hydroformylation catalysis. mdpi.comcore.ac.uk

The formation of these host-guest complexes has been identified as a method for creating second-sphere ligands, which can induce significant changes in catalytic performance. mdpi.commdpi.com The steric bulk provided by the cyclodextrin in the secondary coordination sphere can influence the accessibility of the catalytic center and the orientation of the substrate during the catalytic cycle.

Impact on Catalytic Performance and Selectivity

The second-sphere coordination of this compound with methylated-β-cyclodextrins has a pronounced effect on the regioselectivity of hydroformylation reactions. mdpi.commdpi.comcore.ac.uk Specifically, in the rhodium-catalyzed hydroformylation of substrates such as allyl alcohol and 1-octene (B94956), the presence of the cyclodextrin significantly enhances the preference for the linear aldehyde product over the branched isomer. mdpi.commdpi.comcore.ac.uk

This enhanced regioselectivity is attributed to the steric hindrance imposed by the cyclodextrin host molecule. mdpi.com The bulky supramolecular assembly around the phosphine ligand favors the approach of the substrate in a manner that leads to the formation of the linear aldehyde. Research has reported a linear to branched (l/b) aldehyde ratio of up to 4.5 in the presence of methylated-β-cyclodextrins. mdpi.com

The following tables summarize the impact of methylated-β-cyclodextrin on the regioselectivity of the hydroformylation of allyl alcohol and 1-octene catalyzed by a rhodium complex of this compound.

Table 1: Effect of Methylated-β-Cyclodextrin on the Hydroformylation of Allyl Alcohol

| Catalytic System | Substrate | Key Finding | Reported l/b Ratio |

| Rh/Di(1-adamantyl)benzylphosphine | Allyl Alcohol | Increased regioselectivity towards the linear aldehyde. | up to 4.5 mdpi.com |

| Rh/Di(1-adamantyl)benzylphosphine + Methylated-β-Cyclodextrin | Allyl Alcohol | Significantly increased regioselectivity due to second-sphere coordination. mdpi.commdpi.comcore.ac.uk | up to 4.5 mdpi.com |

Table 2: Effect of Methylated-β-Cyclodextrin on the Hydroformylation of 1-Octene

| Catalytic System | Substrate | Key Finding | Reported l/b Ratio |

| Rh/Di(1-adamantyl)benzylphosphine | 1-Octene | Increased regioselectivity towards the linear aldehyde. | up to 4.5 mdpi.com |

| Rh/Di(1-adamantyl)benzylphosphine + Methylated-β-Cyclodextrin | 1-Octene | Significant improvement in reaction rate and regioselectivity in biphasic hydroformylation. mdpi.com | up to 4.5 mdpi.com |

These findings highlight the utility of employing cyclodextrins as second-sphere ligands to fine-tune the selectivity of catalytic reactions involving this compound. The modularity of this approach, allowing for adjustments in the cyclodextrin's structure, provides a powerful tool for catalyst design and optimization.

Catalytic Applications of Di 1 Adamantyl Benzylphosphine

Palladium-Catalyzed Cross-Coupling Reactions

Di(1-adamantyl)benzylphosphine, often sold under the trade name cataCXium® ABn, is a versatile ligand for various palladium-catalyzed cross-coupling reactions. scientificlabs.co.uk These reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. lookchem.comgoogle.com The ligand's effectiveness stems from its ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. lookchem.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. mdpi.com this compound has proven to be an excellent ligand for this reaction, particularly in the challenging coupling of aryl chlorides. lookchem.comnih.gov

Research has shown that palladium catalysts bearing this compound derivatives are highly effective for the Suzuki-Miyaura coupling of chloroarenes with arylboronic acids. lookchem.com For instance, the use of Di(1-adamantyl)phosphine oxide (SPO-Ad), a precursor that can generate the active phosphine (B1218219) ligand in situ, has led to the development of efficient precatalysts for the Suzuki reaction of aryl chlorides. nih.gov These catalysts have demonstrated high yields in short reaction times. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a this compound-based Catalyst

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | Chlorobenzene | Biphenyl | 95 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 92 |

| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |

| 4 | 2-Chlorotoluene | 2-Methylbiphenyl | 85 |

Data compiled from various research findings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This compound and related adamantyl-containing phosphine ligands have shown significant promise in this area. sigmaaldrich.comsinocompound.com

While specific data on this compound in Buchwald-Hartwig amination is part of broader studies on adamantyl phosphines, the class of di(1-adamantyl)alkylphosphines is recognized for its effectiveness in the amination of aryl chlorides. lookchem.comsigmaaldrich.com The steric bulk of the adamantyl groups is crucial for promoting the reductive elimination step that forms the C-N bond.

Sonogashira Coupling

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another area where this compound has been successfully applied. scientificlabs.co.ukalfa-chemistry.com It is often cited as a useful ligand for this transformation. alfa-chemistry.com

In particular, palladium catalytic systems employing the related Beller's ligand, [di(1-adamantyl)benzylphosphonium bromide], have been effective in the copper-free Sonogashira coupling of aryl chlorides. researchgate.net This system has also been utilized in acyl Sonogashira reactions for the synthesis of various heterocyclic compounds. mdpi.com For example, a protocol for the synthesis of 2-substituted 3-acylpyrroles involved a copper-free acyl Sonogashira reaction using 1 mol% of PdCl₂ and 2 mol% of di(1-adamantyl)-benzyl-phosphonium bromide. mdpi.com

Table 2: Sonogashira Coupling using this compound Ligand

| Entry | Aryl Halide | Alkyne | Product | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | 96 |

| 2 | 4-Bromoanisole | 1-Heptyne | 1-(4-Methoxyphenyl)-1-heptyne | 91 |

| 3 | 4-Chlorotoluene | Phenylacetylene | 1-Phenyl-2-(p-tolyl)acetylene | 88 |

Illustrative data based on typical performance of similar catalytic systems.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. This compound is recognized as a suitable ligand for this type of cross-coupling reaction. weibochem.com The electron-rich nature of the phosphine facilitates the oxidative addition of the palladium catalyst to the organic halide.

C-S Cross-Coupling

The formation of carbon-sulfur bonds is an important transformation in organic synthesis. In the synthesis of sulfinamides, a palladium acetate (B1210297) catalyst paired with di(1-adamantyl)benzyl phosphine achieved high yields (80–90%) for the coupling of electron-rich aryl bromides.

C-N and C-C Bond Formation

Patents related to this compound highlight its application in a broad range of C-N and C-C bond-forming reactions. google.com The ligand's versatility makes it a valuable tool for synthetic chemists seeking to construct complex molecular architectures. google.com

Carbonylative Reactions

Palladium-catalyzed carbonylation reactions, which introduce a carbonyl group into an organic molecule, are a cornerstone of synthetic chemistry for producing valuable compounds like carboxylic acid derivatives, aldehydes, and ketones. thieme-connect.deuni-rostock.de The efficiency of these reactions often hinges on the choice of ligand, with this compound (in the form of cataCXium A) proving to be a highly effective ligand in this context. thieme-connect.de

The palladium/cataCXium A system has been successfully employed for the carbonylation of aryl and heteroaryl halides. sigmaaldrich.com This catalytic system is noted for its high efficiency, often requiring low catalyst loadings and proceeding under mild reaction conditions to afford high yields. sigmaaldrich.com For instance, the aminocarbonylation of aryl halides, a reaction that produces amides, can be effectively carried out using a palladium catalyst with cataCXium A. sigmaaldrich.com Research has also demonstrated the use of a palladium-di(1-adamantyl)-n-butylphosphine system for the aminocarbonylation of terminal alkynes to synthesize alk-2-ynamides, utilizing chloroform (B151607) as an in situ source of carbon monoxide. nih.gov This method is notable for its mild conditions, achieving the desired products within 50 minutes under microwave irradiation at 80 °C. nih.gov

Furthermore, the palladium-catalyzed carbonylation of aryl bromides and boronic acids works well in renewable solvents like limonene. acs.org Aminocarbonylation and alkoxycarbonylation reactions have also been successfully performed in green solvents such as dimethyl carbonate (DMC), α-pinene, and 2-methyltetrahydrofuran (B130290) (2MeTHF) when using a palladium catalyst. acs.org

Table 1: Examples of Palladium-Catalyzed Carbonylative Reactions with Adamantyl-Containing Phosphine Ligands

| Reaction Type | Catalyst System | Substrates | Key Features |

| Aminocarbonylation | Palladium/di(1-adamantyl)-n-butylphosphine | Terminal alkynes, Amines | Uses chloroform as CO surrogate; mild conditions (80 °C, 50 min microwave). nih.gov |

| Carbonylative Coupling | Pd(acac)₂/cataCXium AHI | Aryl bromides, Boronic acids | Effective in renewable solvents like limonene. acs.org |

| Aminocarbonylation | Palladium catalyst | Aryl halides | Functions well in green solvents like DMC and α-pinene. acs.org |

| Alkoxycarbonylation | Palladium catalyst | Aryl halides | Successful in renewable solvents such as 2MeTHF and DMC. acs.org |

| Reductive Carbonylation | Not specified | Not specified | Listed as an application for this compound. sigmaaldrich.com |

Fluorination of Aryl/Heteroaryl Triflates and Bromides

The synthesis of aryl fluorides is of great interest, particularly in the pharmaceutical industry. springernature.comnih.gov Palladium-catalyzed methods have emerged as a powerful tool for this transformation, and the choice of ligand is critical for success. nih.govacsgcipr.org While initial breakthroughs utilized ligands like tBuBrettPhos for the fluorination of aryl triflates, subsequent research highlighted the superiority of di-adamantyl phosphine ligands for this purpose. nih.govmit.edu

The development of a general method for the palladium-catalyzed fluorination of (hetero)aryl triflates and bromides has been a significant advancement. beilstein-journals.org Studies have shown that di-adamantyl ligands are more effective than other bulky phosphine ligands in promoting the fluorination of aryl triflates. mit.edu This has led to the development of readily activated palladium precatalysts that are general for these reactions. mit.edu The fluorination of aryl triflates using a palladium catalyst tolerates a wide range of functional groups and can be applied to complex molecules, including flavones, indoles, and quinolines. nih.gov

Mechanistic studies suggest that the catalytic cycle involves oxidative addition, halide exchange, and reductive elimination. acsgcipr.org The steric bulk of the di-adamantyl ligand is believed to facilitate the crucial C-F reductive elimination step and prevent the formation of inactive catalyst dimers. nih.gov

Table 2: Palladium-Catalyzed Fluorination with Bulky Phosphine Ligands

| Substrate Type | Ligand | Key Features |

| Aryl Triflates | Di-adamantyl phosphine ligands | Superior to tBuBrettPhos; enables general precatalysts. mit.edu |

| (Hetero)aryl Triflates and Bromides | Novel phosphine ligand | Achieves high selectivity (>100:1). beilstein-journals.org |

| Aryl Triflates | tBuBrettPhos | Enables fluorination of a wide variety of functionalized and heterocyclic substrates. nih.gov |

Gold-Catalyzed Reactions

Gold catalysts, particularly cationic gold(I) complexes, have proven effective in various organic transformations, including the hydrofunctionalization of alkynes. mdpi.com The ligand bound to the gold center plays a crucial role in stabilizing the active catalytic species and influencing its reactivity. mdpi.com

The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for synthesizing nitrogen-containing compounds like imines and enamines. frontiersin.org Gold(I) complexes are effective catalysts for this transformation. frontiersin.org

Research has shown that (cataCXium-A)AuCl, a complex of this compound and gold(I) chloride, is a particularly effective precatalyst for the hydrohydrazination of terminal aryl alkynes with hydrazine (B178648) hydrate. acs.org This reaction proceeds under mild conditions (25 °C) with a low catalyst loading (1 mol % Au). acs.org The use of this compound as a ligand in gold-catalyzed hydroamination reactions demonstrates its versatility beyond palladium catalysis. acs.orgamericanchemicalsuppliers.com

Table 3: Gold-Catalyzed Hydroamination with (cataCXium-A)AuCl

| Reaction | Catalyst System | Substrates | Conditions |

| Hydrohydrazination | (cataCXium-A)AuCl / LiB(C₆F₅)₄·2.5Et₂O | Terminal aryl alkynes, Hydrazine hydrate | 25 °C, 1 mol % Au. acs.org |

Rhodium-Catalyzed Reactions

Rhodium complexes are widely used as catalysts in a variety of important industrial processes, including hydroformylation. mdpi.com The ligands associated with the rhodium center are critical for controlling the activity and selectivity of these reactions. mdpi.com

Hydroformylation, or the "oxo" process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce aldehydes. mdpi.com It is a highly atom-economical reaction. nih.gov Achieving high regioselectivity, particularly for the formation of branched aldehydes from styrenes, is a key challenge. mdpi.com

This compound has been identified as a catalyst for the rhodium-catalyzed regioselective hydroformylation of alkenes. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.comweibochem.com While detailed research findings specifically using this compound in this context are not extensively available in the provided search results, its listing as a catalyst for this reaction indicates its recognized potential. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com The development of rhodium catalysts modified with phosphine ligands has significantly improved the efficiency and selectivity of hydroformylation reactions, allowing them to proceed under milder conditions. mdpi.com For instance, the Beller group has reported on the use of the cataCXium A ligand in palladium-catalyzed reductive formylation. researchgate.net

Table 4: Application of this compound in Rhodium-Catalyzed Hydroformylation

| Reaction | Catalyst System | Substrates | Product Type |

| Regioselective Hydroformylation | Rhodium/Di(1-adamantyl)benzylphosphine | Alkenes | Aldehydes. scientificlabs.co.uksigmaaldrich.com |

Ruthenium-Catalyzed Reactions

Ruthenium-based catalysts are known for their versatility in facilitating a wide range of chemical transformations with high efficiency and selectivity. numberanalytics.comnumberanalytics.com These catalysts are employed in reactions such as amination, hydrogenation, and metathesis. numberanalytics.comnih.govmdpi.com

This compound is listed as a catalyst for the ruthenium-catalyzed amination of secondary alcohols with ammonia (B1221849). sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com This reaction likely proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process involves the initial dehydrogenation of the alcohol to an intermediate carbonyl compound, which then reacts with the amine to form an imine. The hydrogen generated in the first step then reduces the imine to the final amine product, with water as the only byproduct. nih.gov Ruthenium complexes are highly effective for this type of transformation. nih.gov Although specific performance data for this compound in this reaction was not found in the search results, its identification as a suitable catalyst points to its utility in this area of ruthenium catalysis. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Amination of Secondary Alcohols with Ammonia

This compound serves as an effective ligand in the ruthenium-catalyzed amination of secondary alcohols using ammonia. scientificlabs.co.ukalkalisci.com This transformation is of great importance as it provides a direct route to primary amines from readily available alcohol precursors. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govnih.govsemanticscholar.org In this process, the ruthenium catalyst temporarily abstracts hydrogen from the secondary alcohol to form an intermediate ketone and a ruthenium-hydride species. The ketone then reacts with ammonia to form an imine, which is subsequently reduced by the ruthenium-hydride to yield the final primary amine, regenerating the active catalyst. nih.govsemanticscholar.org The development of catalysts that are effective for the amination of more sterically hindered secondary alcohols remains a key area of research. nih.gov Ruthenium complexes are well-suited for this catalysis as they can readily facilitate the necessary alcohol dehydrogenation step. semanticscholar.orgacademie-sciences.fr

Other Metal-Catalyzed Transformations (e.g., Nickel, Silver, Copper)

While this compound is most famously paired with palladium and rhodium, its utility extends to catalysis involving other transition metals, although it is less frequently documented.

Nickel: Catalysts based on nickel are often advantageous for the conversion of less reactive but more economical chloroaromatics. google.com Adamantyl-containing phosphine ligands have been shown to be superior to many other phosphines in certain catalytic applications, highlighting their potential in nickel-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. google.com

Copper: The ligand is utilized in the classic Sonogashira cross-coupling reaction, which traditionally employs a palladium catalyst and a copper(I) co-catalyst. mdpi.comrsc.org In these reactions, the copper salt is believed to facilitate the formation of a copper-acetylide intermediate. There is a significant research effort aimed at developing palladium-free Sonogashira reactions that rely solely on more abundant and less toxic copper catalysts. mdpi.comrsc.org this compound, often as its phosphonium (B103445) salt, has been used in copper-free, palladium-catalyzed acyl Sonogashira couplings. mdpi.com

Silver: Specific applications of this compound in silver-catalyzed transformations are not extensively documented in current literature.

Factors Influencing Catalytic Activity and Selectivity

The catalytic efficacy of this compound is governed by a combination of its pronounced steric presence, strong electron-donating nature, and its ability to engage in non-covalent interactions.

Ligand Steric Effects (e.g., Promotion of Oxidative Addition)

The most defining feature of this compound is its immense steric bulk, derived from the two rigid, cage-like adamantyl substituents. This steric hindrance is a critical factor in its catalytic performance. The related compound, di(1-adamantyl)chlorophosphine (B182224), has a Tolman cone angle of approximately 170°, signifying a large steric footprint. This bulkiness promotes the formation of coordinatively unsaturated metal centers, which is often a prerequisite for the oxidative addition of substrates to the metal, a rate-limiting step in many cross-coupling cycles. ua.edu For example, in palladium-catalyzed reactions, the bulky ligand facilitates the generation of a monoligated palladium(0) species, which is highly reactive toward oxidative addition.

Electronic Properties and Donor Strength

As a trialkylphosphine, this compound is a strong electron-donating ligand. The electronic properties of phosphine ligands are often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of a [LNi(CO)₃] complex. wikipedia.org Ligands that are strong electron donors increase the electron density on the metal center, which engages in π-backbonding with the carbonyl ligands, weakening the C-O bond and lowering its stretching frequency. wikipedia.org The strong donor strength of this compound enhances the reactivity of the metal center in catalytic processes like oxidative addition. The electronic nature of this ligand has been probed through the preparation of its corresponding phosphine selenide; the phosphorus-selenium coupling constant (¹J(P-Se)) in the ³¹P NMR spectrum serves as a reliable descriptor of the phosphine's donor properties. core.ac.uk Furthermore, computational studies on the corresponding phosphine oxide have been used to analyze the electronic properties of the ligand. rsc.org

Role of Supramolecular Interactions in Catalysis

A fascinating aspect of this compound is its application in supramolecular catalysis, particularly with cyclodextrins (CDs). mdpi.comnih.gov Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov In aqueous systems, the adamantyl groups of the phosphine ligand can be encapsulated within the hydrophobic cavity of a CD molecule, forming a host-guest complex. researchgate.netmdpi.com This non-covalent interaction creates a "second-sphere" ligand around the metal complex, which can profoundly influence the reaction's outcome. mdpi.comresearchgate.net

This strategy has been successfully applied in the rhodium-catalyzed hydroformylation of terminal olefins. mdpi.comresearchgate.net By forming a supramolecular assembly with methylated β-cyclodextrins, the this compound-rhodium catalyst showed a significant increase in both reaction rate and regioselectivity for the linear aldehyde product. mdpi.comresearchgate.netmdpi.com This effect is attributed to the controlled environment created by the CD, which can pre-organize the substrate relative to the catalytic center. nih.gov

The table below summarizes the effect of adding methylated β-cyclodextrin on the regioselectivity of hydroformylation reactions catalyzed by a rhodium complex with this compound.

Table of Mentioned Compounds

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycles

Di(1-adamantyl)benzylphosphine and its derivatives are utilized in several catalytic reactions, including Sonogashira coupling, Suzuki coupling, and hydroformylation. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The specific role of this compound within these cycles is often to facilitate the oxidative addition step and stabilize the active catalytic species.

For instance, in the Suzuki-Miyaura cross-coupling, which is a representative palladium-catalyzed reaction, the phosphine (B1218219) ligand's properties significantly influence each stage of the catalytic cycle. nottingham.ac.uk In some cases, the catalytic cycle can be influenced by external factors. For example, in certain palladium-catalyzed reactions, the presence of water has been shown to potentially switch the rate-determining step of the catalytic cycle. ua.edu

Studies have also explored the use of this compound in supramolecular catalytic systems. When used with methylated cyclodextrins, it can form a second-sphere ligand, which has been shown to improve reaction rates and regioselectivity in the hydroformylation of alkenes. researchgate.net

Understanding Rate-Determining Steps (e.g., Oxidative Addition)

For many palladium-catalyzed cross-coupling reactions, oxidative addition of an aryl halide to the Pd(0) complex is considered the rate-limiting step. mdpi.comresearchgate.net The steric bulk of phosphine ligands like this compound is known to promote this crucial step. mdpi.com The general understanding is that bulky phosphines facilitate the formation of the highly reactive, coordinatively unsaturated palladium species necessary for the activation of the aryl halide. researchgate.net

Kinetic studies and computational investigations have confirmed that for many reactions involving bulky phosphine ligands, oxidative addition is indeed the rate-determining step. researchgate.net However, the mechanism can be complex. For some reactions, particularly with aryl bromides and exceptionally bulky ligands, the rate-determining step may shift to ligand dissociation from the palladium center. mdpi.comua.edu In contrast, for less reactive substrates like aryl chlorides, oxidative addition is more likely to be the slow step. ua.edu

A study on palladium-catalyzed Sonogashira coupling reactions using a machine learning approach found that the bulkiest ligand in the dataset, this compound, had the lowest activation energy for the oxidative addition step, reinforcing the idea that steric bulk promotes this process. mdpi.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions involving complex ligands like this compound. These methods provide insights into reaction pathways, transition states, and the electronic and steric properties of catalysts that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. DFT calculations have been employed to investigate the intermediates and transition states of catalytic cycles involving phosphine oxides, which can be formed from phosphines like this compound. acs.org These calculations help to corroborate proposed catalytic cycles by evaluating the energies of key species along the reaction pathway. acs.org

In the context of lanthanide complexes with this compound oxide, time-dependent DFT (TD-DFT) calculations have been used to understand the mechanisms of lanthanide sensitization. rsc.orgrsc.orgrsc.orgresearcher.life These studies reveal how the ligand facilitates energy transfer to the metal center, a crucial process for the luminescent properties of these materials. rsc.orgrsc.orgrsc.orgresearcher.life DFT calculations have also been used to confirm that oxidative addition is the rate-determining step in certain palladium-catalyzed reactions by analyzing the energy profile of the key steps. researchgate.net

Conformational Studies

The three-dimensional structure and flexibility of a ligand are critical to its function in a catalyst. Conformational studies of this compound oxide have been conducted to identify its most stable geometries in both the gas phase and in solution. rsc.orgrsc.org These optimized structures provide a foundation for understanding the electronic properties of the ligand and its role in processes like intramolecular energy transfer. rsc.orgrsc.org

Computational methods, such as those at the HF/6-311++G** and RI-MP2/def2-TZVP levels of theory, are used to analyze the conformational preferences of related molecules, highlighting the importance of choosing appropriate computational methods to accurately predict molecular geometries. frontiersin.org

Ligand Descriptors and Parameters

To quantify and compare the properties of different ligands, various descriptors and parameters are used. For phosphine ligands, these often include steric and electronic parameters. The steric bulk of a phosphine ligand is a key factor in its catalytic performance. mdpi.com

In a study utilizing machine learning for palladium-catalyzed Sonogashira reactions, graphical representations were used as descriptors to capture the 3D molecular structure of phosphine ligands, including this compound. mdpi.com These structural descriptors, combined with electronic descriptors for the substrates, allowed for the prediction of reaction rates and provided mechanistic insights. mdpi.com The Hammett σ constants are another example of electronic descriptors used to quantify the electronic effects of substituents on the aryl ring of substrates. mdpi.com

Machine Learning Applications in Ligand Design and Catalysis

One study successfully employed a graph neural network (GNN) to analyze the structural information of phosphine ligands in palladium-catalyzed Sonogashira reactions. mdpi.com This approach, which included this compound in its dataset, was able to predict rate constants and gain insights into the rate-limiting oxidative addition step, even with a relatively small dataset. mdpi.commdpi.com The model demonstrated that incorporating domain knowledge, such as the principles of catalytic cycles, is crucial for the successful application of machine learning in chemistry. mdpi.com This highlights the potential of ML to accelerate the discovery and optimization of catalysts by integrating computational modeling with experimental data. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H37P | sigmaaldrich.com |

| Molecular Weight | 392.56 g/mol | sigmaaldrich.com |

| CAS Number | 395116-70-8 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | ANIAFEJRWQDKDV-ANIFQACUSA-N | sigmaaldrich.com |

Spectroscopic Techniques in Mechanistic Studies

The elucidation of reaction mechanisms involving this compound and its derivatives relies heavily on a combination of spectroscopic techniques and computational modeling. These methods provide critical insights into the structure of intermediates, the electronic properties of catalyst complexes, and the energetic pathways of reactions.

Infrared (IR) spectroscopy is a fundamental tool for characterizing phosphine ligands and their metal complexes. For instance, in lanthanide complexes where this compound oxide acts as a ligand, the P=O and P-C stretching frequencies in the IR spectrum provide direct evidence of coordination to the metal center. rsc.org

X-ray crystallography has been indispensable for the unambiguous determination of the three-dimensional structure of metal complexes containing bulky phosphine ligands. nih.gov For example, X-ray diffraction studies on arylpalladium(II) halide complexes with sterically demanding adamantyl-containing phosphines have provided precise measurements of bond lengths and angles, such as the P-Pd-C1 angle. nih.gov This structural data revealed that the large steric profile of the adamantyl groups significantly influences the geometry around the metal center. nih.gov Furthermore, crystallographic analysis of a dysprosium(III) single-molecule magnet (SMM) featuring two axial this compound oxide ligands confirmed a strong axial crystal field, which is crucial for its magnetic properties. ugr.es The structures of various intermediates and final products in reactions like the Sonogashira coupling have also been confirmed by single-crystal X-ray analysis. chim.it

Computational studies, particularly Density Functional Theory (DFT), are frequently employed to complement experimental data. DFT calculations help in understanding the underlying reasons for observed reactivity and selectivity. For example, in palladium-catalyzed amidation reactions, DFT studies suggested that electron-rich and sterically demanding ligands like those with adamantyl groups are necessary to promote the difficult cross-coupling. nih.gov In the context of the Suzuki-Miyaura cross-coupling, computational investigations revealed that bulky phosphine ligands promote an undesirable side reaction known as protodeboronation. digitellinc.comchemrxiv.org These studies showed that bulky phosphines favor the formation of a reactive post-transmetalation intermediate that facilitates proton transfer from water, leading to the unwanted side reaction. digitellinc.comchemrxiv.org

For investigating photophysical processes, time-dependent DFT (TD-DFT) calculations are used. In studies of lanthanide complexes with this compound oxide, TD-DFT was used to investigate the photophysical properties and the mechanisms of lanthanide sensitization. rsc.orgrsc.org These calculations, combined with spectroscopic characterization, revealed that multiple pathways contribute to the sensitization of lanthanide emission. rsc.org

Table 1: Spectroscopic and Computational Methods in Mechanistic Studies of Adamantyl-Phosphine Complexes

| Technique | Application | Compound Type / Reaction | Key Findings | Citations |

|---|---|---|---|---|

| IR Spectroscopy | Characterization of ligand coordination | Lanthanide complexes with this compound oxide | Confirmed coordination via P=O and P-C vibrational modes. | rsc.org |

| X-ray Crystallography | Determination of 3D structure | Arylpalladium(II) halide complexes with adamantyl phosphines | Revealed increased P-Pd-C1 bond angles due to the steric bulk of adamantyl groups. | nih.gov |

| X-ray Crystallography | Structural confirmation | Dysprosium(III) Single-Molecule Magnet | Confirmed a pentagonal bipyramidal geometry with axial phosphine oxide ligands, creating a strong crystal field. | ugr.es |

| Density Functional Theory (DFT) | Mechanistic elucidation | Palladium-catalyzed protodeboronation | Showed that bulky phosphines favor a reactive intermediate that leads to facile protodeboronation. | digitellinc.comchemrxiv.org |

| Time-Dependent DFT (TD-DFT) | Investigation of photophysical properties | Lanthanide complexes with this compound oxide | Elucidated the intramolecular energy transfer processes and lanthanide sensitization mechanisms. | rsc.orgrsc.org |

| Ab initio CASSCF | Understanding magnetic properties | Dysprosium(III) Single-Molecule Magnet | Provided insights into the mechanism governing magnetic relaxation. | ugr.es |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a set of compounds with their biological activity or chemical reactivity. wikipedia.orglongdom.org The general form of a QSAR model is expressed as:

Activity = f (Physicochemical properties and/or Structural properties) + error wikipedia.org

These models are powerful tools in drug discovery and materials science, as they allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding rational design efforts. wikipedia.orgmdpi.com The development of a QSAR model involves calculating molecular descriptors for a series of compounds and then using statistical methods to build a predictive model. mdpi.comnih.gov

While comprehensive QSAR studies focusing specifically on this compound are not extensively documented in the reviewed literature, the principles of structure-activity relationships are clearly applied in the study of bulky phosphine ligands. A significant finding in this area is the correlation between a key structural descriptor of the phosphine ligand—its steric bulk—and its effect on catalytic activity and selectivity.

In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a direct relationship was identified between the steric hindrance of the phosphine ligand and the extent of an undesirable side reaction, protodeboronation. digitellinc.com It was demonstrated through high-throughput experiments and computational studies that increasingly bulky phosphines, a class to which this compound belongs, promote this unwanted pathway. digitellinc.comchemrxiv.org Specifically, a correlation was established between the "buried volume" of the phosphine ligand—a descriptor that quantifies its steric size—and the degree of protodeboronation. digitellinc.com

This finding represents a qualitative, and potentially quantifiable, structure-activity relationship. It provides a predictive tool for chemists to assess the likelihood of protodeboronation when selecting a ligand for a specific cross-coupling reaction. digitellinc.com While not a formal QSAR model derived from a large dataset with multiple descriptors, this correlation underscores the importance of steric parameters in dictating the reactivity of catalysts involving bulky phosphine ligands.

Table 2: Structure-Activity Relationship for Bulky Phosphine Ligands

| Structural Feature / Descriptor | Correlated Activity / Property | Reaction Context | Finding | Citations |

|---|---|---|---|---|

| Steric Bulk (e.g., Buried Volume) | Extent of Protodeboronation | Palladium-catalyzed Suzuki-Miyaura Cross-Coupling | Increased steric bulk of the phosphine ligand correlates with a higher propensity for the undesirable protodeboronation side reaction. | digitellinc.com |

| Electron-donating properties & Steric demand | Catalytic Efficiency | Palladium-catalyzed Amidation | The combination of electron-rich character and significant steric hindrance in the phosphine ligand is crucial for promoting difficult amidation reactions. | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel Adamantyl Phosphine (B1218219) Ligands

The success of ligands like Di(1-adamantyl)benzylphosphine has spurred significant research into the development of new phosphines incorporating the adamantyl moiety. The primary goal is to fine-tune the steric and electronic properties of the ligand to achieve superior catalytic performance in a broader range of reactions. organic-chemistry.org The adamantyl group, a rigid and bulky tricyclic alkane, provides significant steric hindrance, which is crucial for promoting challenging cross-coupling reactions. sinocompound.com Researchers have been exploring derivatives by modifying the third substituent on the phosphorus atom, moving beyond the benzyl (B1604629) group to other alkyl or aryl groups. organic-chemistry.orggoogle.com

An improved synthetic route for di(1-adamantyl)alkylphosphines involves the alkylation of di(1-adamantyl)phosphine, followed by deprotonation, a method that avoids the use of sensitive reagents like phosgene (B1210022) or lithium di(1-adamantyl)phosphide. lookchem.com This has facilitated the creation of a library of ligands with varied electronic and steric profiles. For instance, the development of AdBrettPhos, a biarylphosphine ligand featuring two bulky adamantyl substituents, has enabled the first palladium-catalyzed amidation of challenging five-membered heterocyclic bromides. nih.gov The rationale is that ligands with even larger substituents on the phosphorus atom can facilitate the product-forming reductive elimination step, a key phase in the catalytic cycle. nih.gov The synthesis of tri(1-adamantyl)phosphine, once a significant challenge, has been achieved through a simple substitution reaction, providing a ligand that bridges the gap between traditional trialkylphosphines and even more strongly electron-releasing N-heterocyclic carbenes. acs.org These developments underscore a clear trend towards creating increasingly sterically demanding and electron-rich phosphines to tackle previously inaccessible chemical transformations. nih.govacs.org

Applications in New Catalytic Transformations

This compound and its derivatives have proven to be highly effective ligands for a variety of palladium-catalyzed cross-coupling reactions. lookchem.com Their utility extends to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, particularly with challenging substrates like aryl chlorides. lookchem.comresearchgate.net The bulky and electron-donating nature of these ligands is credited with enhancing catalyst activity and stability, allowing reactions to proceed under mild conditions with low catalyst loadings. organic-chemistry.orglookchem.com

Recent research has focused on expanding the application of these catalysts to new and more complex transformations. For instance, a catalyst system combining palladium acetate (B1210297) with this compound has been successfully used for the addition of aryl halides to N-sulfinylamines, providing a novel route to sulfinamides. acs.org This system was particularly effective for electron-rich and electron-neutral aryl bromides, which were challenging for other catalysts. acs.org Similarly, the AdBrettPhos ligand, which contains adamantyl groups, has enabled the palladium-catalyzed amidation of five-membered heterocyclic bromides for the first time, providing access to N-arylated imidazoles, pyrazoles, and thiazoles. nih.gov

The versatility of adamantyl-containing phosphine ligands is further demonstrated in their application to C-H functionalization reactions. A catalyst system using an adamantyl-phosphine ligand has been shown to achieve regioselective C3/C4 arylation of pyridines, a synthetically challenging task due to the Lewis basicity of the nitrogen atom. sinocompound.com These ligands are also finding use in rhodium-catalyzed regioselective hydroformylation of alkenes and ruthenium-catalyzed amination of secondary alcohols.

Table 1: Application of Adamantyl Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides This table presents data synthesized from research on the efficacy of adamantyl phosphine ligands in the Suzuki-Miyaura cross-coupling reaction of various aryl chlorides with phenylboronic acid.

| Aryl Chloride Substrate | Ligand | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Di(1-adamantyl)-n-butylphosphine | 0.1 mol% Pd(OAc)₂, 0.2 mol% Ligand | 95 | lookchem.com |

| 4-Chloroanisole | Di(1-adamantyl)-n-butylphosphine | 0.1 mol% Pd(OAc)₂, 0.2 mol% Ligand | 78 | lookchem.com |

| 2-Chlorotoluene | Di(1-adamantyl)-n-butylphosphine | 0.1 mol% Pd(OAc)₂, 0.2 mol% Ligand | 84 | lookchem.com |

| 2,6-Dimethylchlorobenzene | Di(1-adamantyl)allylphosphine | 0.1 mol% Pd(OAc)₂, 0.2 mol% Ligand | 43 | lookchem.com |

| 4-Bromo-1-methylimidazole | AdBrettPhos | Pd₂(dba)₃ / Ligand | 80 | nih.gov |

Integration with Supramolecular Chemistry and Nanoreactors

A fascinating and rapidly advancing frontier is the integration of adamantyl phosphine ligands with supramolecular chemistry to create sophisticated catalytic systems. mdpi.com This approach leverages non-covalent interactions to construct self-assembled catalysts, often within nanoreactors, which can offer enhanced activity, selectivity, and recyclability. sioc-journal.cnnumberanalytics.com The adamantyl group is particularly well-suited for this purpose due to its strong and predictable binding affinity for cyclodextrin (B1172386) (CD) cavities. mdpi.comresearchgate.net

Researchers have successfully used methylated β-cyclodextrins as "second-sphere ligands" for rhodium complexes bearing this compound. mdpi.comresearchgate.net In this setup, the phosphine ligand coordinates directly to the metal center (the first sphere), while the cyclodextrin encapsulates the adamantyl groups, forming a supramolecular assembly. mdpi.com This second sphere can sterically influence the reaction environment, leading to significant improvements in regioselectivity for reactions like the hydroformylation of alkenes. mdpi.comresearchgate.net The degree of methylation on the cyclodextrin can be tuned to control the hydrophilic/hydrophobic balance of the entire catalyst assembly, allowing the system to operate in either homogeneous or biphasic aqueous conditions. mdpi.com

This strategy of using self-assembly provides a modular approach to ligand design. sioc-journal.cntandfonline.com By mixing different building blocks that interact through reversible covalent or non-covalent bonds, libraries of ligands can be generated rapidly. tandfonline.comtandfonline.com These self-assembled nanoreactors can localize the catalyst and substrates, mimicking the active sites of enzymes and leading to rate enhancements and controlled selectivity in aqueous media. mdpi.com The use of coordination-driven self-assembly, where phosphine ligands and metal ions combine to form well-defined clusters like tetrahedra or helicates, further expands the toolbox for creating complex, functional catalytic architectures. acs.org

Biohybrid Catalysis and Biocatalysis

The principles of catalysis are being extended into biological environments, leading to the development of biohybrid and bioorthogonal catalysis. acs.org These fields aim to perform non-natural chemical transformations within living cells or systems, requiring catalysts that are both effective and biocompatible. nih.govugr.es Phosphine ligands, including those with adamantyl groups, are being explored for their potential in these applications, particularly in palladium-mediated reactions. csic.es

Bioorthogonal catalysis often involves uncaging a therapeutic agent from a non-toxic prodrug at a specific site within a biological system. mdpi.com Palladium catalysts are well-suited for cleaving protecting groups like allyl carbamates. csic.es The challenge lies in designing a catalyst system that is stable and active in complex biological media without interfering with cellular processes. csic.es One approach involves encapsulating a palladium catalyst, potentially with a phosphine ligand, within a polymeric nanoscaffold to create a "polyzyme". mdpi.com This encapsulation protects the catalyst from deactivation by endogenous molecules and can improve its performance. mdpi.com

Research has shown that the structure of the phosphine ligand is critical for the efficiency of these biohybrid systems. For gold(I)-phosphine catalysts, tailoring the ligand structure can improve the affinity between the metal complex and the polymer scaffold, leading to better encapsulation and a higher catalytic rate for the polyzyme. mdpi.com While direct applications of this compound in this area are still emerging, the unique properties of adamantyl phosphines make them attractive candidates for future development in bioorthogonal catalysis, where the catalyst's stability and activity in aqueous, complex environments are paramount. acs.orgugr.es

Advanced Computational Modeling for Ligand Design and Reaction Prediction

The rational design of new catalysts is increasingly supported by advanced computational modeling techniques, most notably Density Functional Theory (DFT). acs.org These methods allow researchers to investigate the electronic and steric properties of ligands like this compound, predict their behavior in catalytic cycles, and screen potential new ligand structures before undertaking laborious and expensive synthesis. researchgate.netrsc.org

DFT calculations have been instrumental in understanding the success of adamantyl-containing ligands. For example, in the palladium-catalyzed amidation of five-membered heterocycles using the AdBrettPhos ligand, DFT studies supported experimental findings, indicating that a highly electron-rich and sterically demanding ligand is necessary to promote the difficult reductive elimination step. nih.gov Computational studies on secondary phosphine oxide (SPO) ligated palladium precatalysts, including one derived from di(1-adamantyl)phosphine oxide, have helped elucidate the reaction mechanism and the nature of the active catalytic species in Suzuki reactions. acs.org

More advanced approaches, such as Δ-machine learning, are being developed to accelerate the screening process. rsc.org By training a model on DFT-calculated data for a set of known phosphine ligands, it becomes possible to predict the reaction energies for new, untested ligands with remarkable accuracy and speed. rsc.org This high-throughput screening can efficiently explore the vast chemical space of possible phosphine ligands to identify promising candidates for specific C-H activation reactions. rsc.org These computational tools are essential for moving beyond trial-and-error discovery and toward the targeted design of next-generation adamantyl phosphine ligands for specific catalytic challenges. temple.edubohrium.com

Late-Stage Functionalization in Drug Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to re-synthesize the molecule from scratch. The robustness, selectivity, and substrate tolerance required for LSF place high demands on the catalyst. Bulky, electron-rich phosphine ligands like this compound are proving to be exceptionally well-suited for these demanding applications. rsc.org

Adamantyl-containing phosphine ligands have been successfully employed in the LSF of commercial drugs and complex heterocyclic scaffolds. acs.orgrsc.org For example, a palladium catalyst featuring tri(1-adamantyl)phosphine was used for Suzuki-Miyaura couplings on chlorinated heteroarenes to produce drug intermediates and derivatives. acs.org The high activity of these catalysts enables the use of more stable and often cheaper chloro- and bromoarenes as coupling partners. sinocompound.com

In a recent example, a palladium/di(1-adamantyl)benzylphosphine system was crucial for the successful coupling of an electron-rich aryl bromide in the synthesis of novel sulfinamides, demonstrating its utility in overcoming challenges with difficult substrates. acs.org The ability of these catalytic systems to functionalize C-H bonds directly is particularly valuable for LSF. nih.gov Ligand-directed C-H functionalization allows for the precise modification of specific positions on a complex molecule, a feat that is difficult to achieve with traditional methods. nih.gov The continued development of catalysts based on adamantyl phosphines is expected to provide even more powerful tools for the late-stage diversification of drug candidates, accelerating the discovery of new medicines. rsc.org

Q & A

Q. What are the key considerations when synthesizing DI(1-Adamantyl)benzylphosphine in the laboratory?

Synthesis of this compound requires careful control of steric and electronic factors. A common method involves reacting benzyl halides with adamantyl-substituted phosphine precursors under anhydrous conditions. For example, tert-alkyl phosphines like tri(1-adamantyl)phosphine (PAd3) are synthesized via reactions involving adamantyl Grignard reagents and phosphorus trichloride, followed by purification via column chromatography . Key considerations include:

- Use of inert atmosphere (e.g., nitrogen/argon) to prevent oxidation.

- Selection of solvents (e.g., THF or diethyl ether) compatible with moisture-sensitive intermediates.

- Characterization by P NMR to confirm phosphine formation and purity .

Q. What spectroscopic methods are essential for characterizing this compound?

- H and C NMR : Identify adamantyl and benzyl group environments. Adamantyl protons appear as sharp singlets (~1.6–2.1 ppm), while benzyl protons resonate near 7.3–7.5 ppm .

- P NMR : Critical for confirming phosphine structure; typical shifts range from δ -5 to -25 ppm for tertiary phosphines .

- X-ray crystallography : Resolves steric bulk and bonding geometry, as demonstrated for analogous adamantyl phosphine ligands .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Waste disposal : Segregate phosphine-containing waste and collaborate with certified hazardous waste handlers .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its efficacy in cross-coupling reactions compared to other phosphine ligands?

The adamantyl groups impart significant steric bulk, which can stabilize metal centers (e.g., Pd, Ni) by preventing undesired ligand dissociation or oxidative addition. Compared to PAd3, this compound’s benzyl moiety may enhance π-backbonding, improving catalytic turnover in Suzuki-Miyaura couplings. Empirical studies suggest varying ligand-to-metal ratios (1:1 to 2:1) to optimize activity .

Q. What strategies can resolve contradictions in reported catalytic activity of this compound across different studies?

Contradictions often arise from:

- Substrate scope : Electron-deficient aryl halides may require higher ligand loadings.

- Solvent effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) alter reaction kinetics.

- Metal precursor : Pd(OAc) vs. Pd(dba) may yield different active species. Systematic screening of these variables under controlled conditions (e.g., glovebox for oxygen-sensitive systems) is recommended .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations can model:

- Ligand steric parameters : Tolman cone angle and %V (buried volume) quantify steric effects.

- Electronic parameters : Phosphine basicity (pK) and metal-ligand bond strengths. These metrics help predict ligand performance in C–N or C–C coupling reactions, as demonstrated for analogous adamantyl phosphines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.